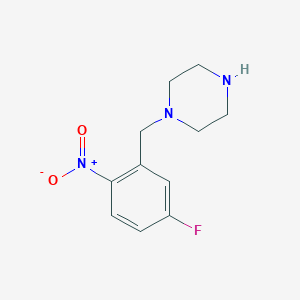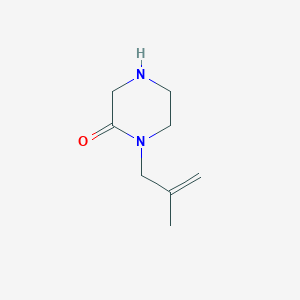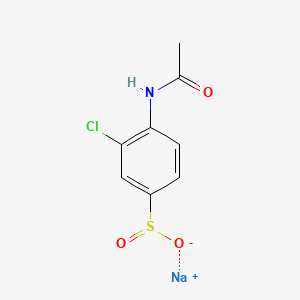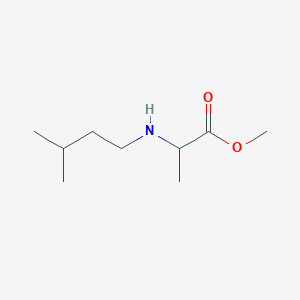
2,3,5,6-Tetrafluorophenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluorophenylacetonitrile: is an organic compound with the molecular formula C8H3F4N It is characterized by the presence of four fluorine atoms attached to a benzene ring and a nitrile group (-CN) attached to the acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenylacetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,3,5,6-tetrafluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, followed by dehydration using a suitable dehydrating agent such as phosphorus oxychloride (POCl3).
Final Product: The resulting intermediate is then subjected to a nucleophilic substitution reaction with acetonitrile to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrafluorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups.
Oxidation: Tetrafluorobenzoic acid derivatives.
Reduction: Tetrafluorophenylamines.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluorophenylacetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluorophenylacetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluorobenzonitrile: Similar structure but lacks the acetonitrile moiety.
2,3,5,6-Tetrafluorophenol: Contains a hydroxyl group instead of a nitrile group.
2,3,5,6-Tetrafluoroterephthalaldehyde: Contains aldehyde groups instead of a nitrile group.
Uniqueness
2,3,5,6-Tetrafluorophenylacetonitrile is unique due to the presence of both the nitrile group and the tetrafluorinated benzene ring, which imparts distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H3F4N |
|---|---|
Poids moléculaire |
189.11 g/mol |
Nom IUPAC |
2-(2,3,5,6-tetrafluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H3F4N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2 |
Clé InChI |
KBKLIAOMWWBCFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)CC#N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride](/img/structure/B13522517.png)
![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride](/img/structure/B13522526.png)






![3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13522573.png)

![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)


